ONO 3708

描述

属性

CAS 编号 |

102191-05-9 |

|---|---|

分子式 |

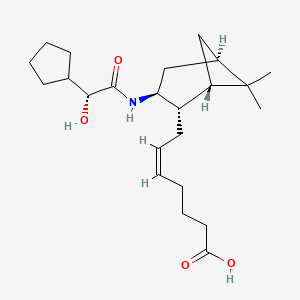

C23H37NO4 |

分子量 |

391.5 g/mol |

IUPAC 名称 |

(Z)-7-[(1S,2S,3S,5R)-3-[[(2R)-2-cyclopentyl-2-hydroxyacetyl]amino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid |

InChI |

InChI=1S/C23H37NO4/c1-23(2)16-13-18(23)17(11-5-3-4-6-12-20(25)26)19(14-16)24-22(28)21(27)15-9-7-8-10-15/h3,5,15-19,21,27H,4,6-14H2,1-2H3,(H,24,28)(H,25,26)/b5-3-/t16-,17+,18+,19+,21-/m1/s1 |

InChI 键 |

SXHUZJPIRVLMHY-AZPSIHDESA-N |

手性 SMILES |

CC1([C@@H]2C[C@H]1[C@@H]([C@H](C2)NC(=O)[C@@H](C3CCCC3)O)C/C=C\CCCC(=O)O)C |

规范 SMILES |

CC1(C2CC1C(C(C2)NC(=O)C(C3CCCC3)O)CC=CCCCC(=O)O)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

(9,11)(11,12)-dideoxa-9 alpha,11 alpha-dimethylmethano-11,12-methano-13,14-dihydro-13-aza-14-oxo-15-cyclopentyl-16,17,18,19,20-pentanor-15-epi-TXA2 (9,11),(11,12)-dideoxa-9,11-dimethylmethano-11,12-methano-13,14-dihydro-13-azo-14-oxo-15-cyclopentyl-16,17,18,19,20-pentanor-15-epithromboxane A2 ONO 3708 ONO-3708 |

产品来源 |

United States |

Foundational & Exploratory

ONO-3708: A Technical Guide to its Mechanism of Action as a Thromboxane A2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-3708 is a potent and selective antagonist of the thromboxane A2 (TXA2)/prostaglandin endoperoxide (PGH2) receptor, commonly known as the TP receptor.[1][2] As a competitive antagonist, ONO-3708 plays a crucial role in mitigating the physiological effects mediated by TXA2, a key lipid signaling molecule involved in a wide array of pathological and physiological processes. This technical guide provides a comprehensive overview of the mechanism of action of ONO-3708, supported by quantitative data, detailed experimental methodologies, and visual representations of its operational framework.

Core Mechanism of Action

ONO-3708 exerts its pharmacological effects by competitively binding to the TP receptor, a G-protein coupled receptor (GPCR), thereby preventing the binding of its endogenous ligands, TXA2 and PGH2.[3][4] This blockade of the TP receptor inhibits downstream signaling cascades that are responsible for a variety of cellular responses, most notably platelet aggregation and vasoconstriction.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data that define the potency and efficacy of ONO-3708 in various experimental settings.

Table 1: In Vitro Efficacy of ONO-3708

| Parameter | Value | Species/System | Agonist | Reference |

| IC50 | 38 nM | Human Platelets | U46619 | [5] |

| Inhibitory Concentration | 0.1 - 3 µM | Human Platelets | TXA2, PGH2, Collagen, ADP, Epinephrine | [4] |

| Antagonist Activity | 1 - 100 nM | Canine Basilar Artery | STA2, U46619, PGF2α | [3] |

Table 2: In Vivo Efficacy of ONO-3708

| Model | Effective Dose | Species | Effect | Reference |

| Coronary Thrombosis (Partial Obstruction) | 3 - 300 µg/kg i.v. | Canine | Dose-dependent prevention of thrombosis | [4] |

| Coronary Thrombosis (Electrically Stimulated) | 3 µg/kg/min i.v. | Canine | Significant prevention of thrombosis | [4] |

| Endotoxin Shock | Pretreatment | Canine | Abolished increase in mean pulmonary artery pressure; attenuated increase in airway pressure | [6] |

| Cerebral Vasospasm (Subarachnoid Hemorrhage) | 10 and 30 µg/kg/min i.v. | Canine | Prevention of cerebral vasospasm | |

| Basilar Artery Constriction | 10 and 100 µg/kg/min i.v. | Feline | Ameliorated decrease in artery diameter | |

| Ischemia-Reperfusion Injury | 200 µg/kg/min i.v. | Canine (Pancreas) | Protected against pancreatic injury | [7] |

| Cholestasis and Ischemia-Reperfusion Injury | 200 µg/kg/min i.v. | Canine (Liver) | Protected liver function | [8] |

Signaling Pathways

The TP receptor, upon activation by agonists like TXA2, primarily couples to Gq and G13 families of G-proteins. ONO-3708, by blocking this initial step, prevents the activation of these downstream signaling pathways.

Experimental Protocols

In Vitro Platelet Aggregation Assay

This assay is fundamental to assessing the anti-platelet activity of ONO-3708.

Methodology:

-

Blood Collection: Whole blood is drawn from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate).

-

PRP Preparation: The whole blood is centrifuged at a low speed to separate the platelet-rich plasma (PRP) from red and white blood cells.

-

Incubation: Aliquots of PRP are incubated with varying concentrations of ONO-3708 or a vehicle control at 37°C.

-

Agonist Addition: A platelet agonist (e.g., U46619, collagen, ADP) is added to the PRP to induce aggregation.

-

Measurement: Platelet aggregation is measured using a light transmission aggregometer, which records the increase in light transmission as platelets aggregate.

-

Data Analysis: The percentage of aggregation is calculated, and the IC50 value for ONO-3708 is determined by plotting the inhibition of aggregation against the drug concentration.

In Vivo Canine Endotoxin Shock Model

This model is used to evaluate the efficacy of ONO-3708 in a systemic inflammatory condition where TXA2 is a key mediator.

Methodology:

-

Animal Preparation: Adult mongrel dogs are anesthetized and surgically instrumented for the measurement of cardiovascular and respiratory parameters.

-

Pretreatment: Animals are pretreated with an intravenous infusion of ONO-3708 or a saline control.

-

Induction of Shock: Endotoxin shock is induced by an intravenous infusion of E. coli endotoxin.[6]

-

Monitoring: Key physiological parameters, including mean pulmonary artery pressure, airway pressure, systemic arterial pressure, and cardiac output, are continuously monitored and recorded.

-

Data Analysis: The data from the ONO-3708 treated group is compared to the control group to determine the effect of the drug on the endotoxin-induced physiological changes.

Conclusion

ONO-3708 is a well-characterized, potent, and selective antagonist of the TP receptor. Its mechanism of action, centered on the competitive inhibition of TXA2 and PGH2 binding, translates to significant anti-platelet and vasomodulatory effects. The quantitative data from both in vitro and in vivo studies underscore its potential as a therapeutic agent in conditions characterized by excessive TXA2 activity, such as thrombosis and certain inflammatory states. The experimental workflows provided offer a foundational understanding of the key assays used to elucidate its pharmacological profile. Further research into its pharmacokinetic and pharmacodynamic properties in humans would be necessary for its clinical development.

References

- 1. amsbio.com [amsbio.com]

- 2. mdpi.com [mdpi.com]

- 3. Effects of ONO-3708, an antagonist of the thromboxane A2/prostaglandin endoperoxide receptor, on blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of ONO-3708, an antagonist of the thromboxane A2/prostaglandin endoperoxide receptor, on platelet aggregation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. [The effects of ONO 3708, a new thromboxane receptor antagonist, on cardiovascular response during the early phases of endotoxin shock in anesthetized dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thromboxane A2 receptor antagonist (this compound) protects from liver damage induced by cholestasis and ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of a new thromboxane A2-antagonist (ONO-3708) and a new leukotriene-antagonist (ONO-1078) on thromboxane A2 analogue-, leukotriene C4-, and D4-induced regional myocardial blood flow reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

ONO-3708: A Technical Guide to a Potent Thromboxane A2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-3708 is a synthetic, potent, and selective antagonist of the thromboxane A2 (TXA2) / prostaglandin endoperoxide (PGH2) receptor, also known as the TP receptor.[1][2] This technical guide provides an in-depth overview of ONO-3708, including its mechanism of action, pharmacological effects, and key experimental data. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Introduction

Thromboxane A2 is a potent bioactive lipid mediator derived from arachidonic acid. It plays a crucial role in a variety of physiological and pathophysiological processes, including platelet aggregation, vasoconstriction, and inflammation. The biological effects of TXA2 are mediated through its interaction with the TP receptor, a G-protein coupled receptor. Antagonism of the TP receptor is a promising therapeutic strategy for a range of cardiovascular and inflammatory diseases. ONO-3708 has been investigated for its potential therapeutic applications in conditions such as thrombosis, cerebral vasospasm, and endotoxin shock.[1][3][4]

Mechanism of Action

ONO-3708 functions as a competitive antagonist of the TP receptor.[1] By binding to the receptor, it prevents the binding of the endogenous ligands, TXA2 and its precursor PGH2. This blockade inhibits the downstream signaling pathways initiated by TP receptor activation, leading to a reduction in platelet aggregation and vasoconstriction.[5]

Signaling Pathway

The activation of the TP receptor by agonists like TXA2 or U-46619 (a stable TXA2 mimetic) initiates a signaling cascade that ultimately leads to physiological responses. ONO-3708 blocks this pathway at the receptor level.

Caption: ONO-3708 blocks the TP receptor, inhibiting agonist-induced signaling.

Quantitative Data

The following tables summarize the key quantitative data for ONO-3708 from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity

| Assay | Agonist | Preparation | Species | IC50 / Concentration | Reference |

| Platelet Aggregation | U-46619 | Unactivated intact platelets | Human | 38 nM | Not explicitly cited |

| Platelet Aggregation | Thromboxane A2, Prostaglandin H2, Collagen, ADP, Epinephrine | Platelets | Human | 0.1 - 3 µM | [3] |

| Aorta Contraction | Thromboxane A2, Prostaglandin H2, U-46619, Prostaglandin F2α | Rabbit Aorta | Rabbit | 10 µM (inhibition) | [1] |

| Basilar Artery Contraction | STA2, U-46619, PGF2α | Canine Basilar Artery | Dog | 1 - 100 nM (competitive inhibition) | [1] |

Table 2: In Vivo Efficacy

| Model | Effect Measured | Species | Dosage | Outcome | Reference |

| Coronary Thrombosis | Prevention of thrombosis | Dog | 3 - 300 µg/kg i.v. | Dose-dependent prevention | [3] |

| Electrically Stimulated Coronary Thrombosis | Prevention of thrombosis | Dog | 3 µg/kg/min i.v. | Significant prevention | [3] |

| Cerebral Vasospasm | Amelioration of decreased basilar artery diameter | Cat | 10 and 100 µg/kg/min i.v. | Amelioration of vasospasm | [1] |

| Subarachnoid Hemorrhage | Prevention of cerebral vasospasm | Dog | 10 and 30 µg/kg/min i.v. | Prevention of vasospasm | [1] |

| Endotoxin Shock | Attenuation of increased mean pulmonary artery pressure | Dog | - | Abolished endotoxin effects on pulmonary artery pressure | [4][6] |

| Endotoxin Shock | Attenuation of increased airway pressure | Dog | - | Significant attenuation | [4][6] |

| Cholestasis and Ischemia-Reperfusion | Protection of liver function | Dog | 200 µg/kg/min | Reduced metabolic changes and cellular damage | [6][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Platelet Aggregation Assay

-

Objective: To determine the inhibitory effect of ONO-3708 on platelet aggregation induced by various agonists.

-

Methodology:

-

Blood Collection: Venous blood is drawn from healthy human volunteers who have not taken any medication known to affect platelet function for at least two weeks.

-

Platelet-Rich Plasma (PRP) Preparation: Blood is anticoagulated with sodium citrate and centrifuged at a low speed to obtain PRP.

-

Aggregation Measurement: Platelet aggregation is measured using a light aggregometer. Aliquots of PRP are pre-incubated with varying concentrations of ONO-3708 or vehicle for a specified time at 37°C.

-

Agonist Addition: Aggregation is initiated by adding a known concentration of an agonist (e.g., U-46619, collagen, ADP, or arachidonic acid).

-

Data Analysis: The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time. The IC50 value (the concentration of ONO-3708 required to inhibit 50% of the agonist-induced aggregation) is calculated.

-

Caption: Workflow for the in vitro platelet aggregation assay.

In Vivo Canine Coronary Thrombosis Model

-

Objective: To evaluate the antithrombotic efficacy of ONO-3708 in a canine model of coronary thrombosis.

-

Methodology:

-

Animal Preparation: Mongrel dogs of either sex are anesthetized, and a thoracotomy is performed to expose the left circumflex coronary artery.

-

Thrombosis Induction: A plastic cylinder is placed around the artery to induce stenosis, and an electrical current is applied to the arterial wall to induce thrombus formation.

-

Drug Administration: ONO-3708 is administered intravenously as a bolus injection or continuous infusion before or after the induction of thrombosis.

-

Monitoring: Coronary blood flow is continuously monitored using an electromagnetic flow probe. The formation of a thrombus is indicated by a cyclical reduction in blood flow.

-

Endpoint: The primary endpoint is the prevention of occlusive thrombus formation or the time to reperfusion after thrombus formation.

-

Caption: Workflow for the in vivo canine coronary thrombosis model.

Conclusion

ONO-3708 is a well-characterized, potent, and selective TP receptor antagonist with demonstrated efficacy in various preclinical models of thrombosis, vasoconstriction, and inflammation. The data presented in this technical guide highlight its potential as a therapeutic agent. Further research and clinical investigation are warranted to fully elucidate its clinical utility in human diseases.

References

- 1. Effects of ONO-3708, an antagonist of the thromboxane A2/prostaglandin endoperoxide receptor, on blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. amsbio.com [amsbio.com]

- 3. Effects of ONO-3708, an antagonist of the thromboxane A2/prostaglandin endoperoxide receptor, on platelet aggregation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [The effects of ONO 3708, a new thromboxane receptor antagonist, on cardiovascular response during the early phases of endotoxin shock in anesthetized dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thromboxane A2/prostaglandin H2 receptor antagonists. A new therapeutic principle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. Thromboxane A2 receptor antagonist (this compound) protects from liver damage induced by cholestasis and ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

ONO-3708: A Technical Guide to a Potent Thromboxane A2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-3708 is a potent and selective competitive antagonist of the thromboxane A2 (TXA2) receptor, also known as the T-prostanoid (TP) receptor.[1] By blocking the binding of TXA2 and its precursor, prostaglandin H2 (PGH2), to the TP receptor, ONO-3708 effectively inhibits a wide range of physiological and pathophysiological processes, including platelet aggregation, vasoconstriction, and bronchoconstriction.[1][2] This technical guide provides a comprehensive overview of ONO-3708, including its mechanism of action, pharmacological properties, and detailed experimental protocols for its evaluation.

Core Mechanism of Action

ONO-3708 exerts its pharmacological effects by directly competing with the endogenous ligands, TXA2 and PGH2, for binding to the TP receptor. The TP receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events. The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in various cellular responses, including platelet shape change and aggregation, and smooth muscle cell contraction. ONO-3708, by preventing the initial ligand binding, effectively abrogates these downstream signaling events.

Chemical Properties

| Property | Value |

| Chemical Name | 7-[2α,4α-(dimethylmethano)-6β-(2-cyclopentyl-2β-hydroxyacetamido)-1α-cyclohexyl]-5(Z)-heptenoic acid |

| Molecular Formula | C23H37NO5 |

| Molecular Weight | 407.5 g/mol |

Quantitative Pharmacological Data

The following tables summarize the in vitro potency and efficacy of ONO-3708 in various experimental systems.

Table 1: In Vitro Receptor Binding and Platelet Aggregation

| Assay | Species | Preparation | Ligand/Agonist | Parameter | Value | Reference |

| Receptor Binding | Human | Unactivated intact platelets | [3H]-U-46619 | IC50 | 38 nM | [3] |

| Platelet Aggregation | Human | Platelet-rich plasma | Thromboxane A2 | Inhibition | 0.1 - 3 µM | [2] |

| Platelet Aggregation | Human | Platelet-rich plasma | Prostaglandin H2 | Inhibition | 0.1 - 3 µM | [2] |

| Platelet Aggregation | Human | Platelet-rich plasma | Collagen | Inhibition | 0.1 - 3 µM | [2] |

| Platelet Aggregation | Human | Platelet-rich plasma | ADP (secondary phase) | Inhibition | 0.1 - 3 µM | [2] |

| Platelet Aggregation | Human | Platelet-rich plasma | Epinephrine (secondary phase) | Inhibition | 0.1 - 3 µM | [2] |

Table 2: In Vitro Vasoconstriction

| Assay | Species | Tissue | Agonist | Parameter | Concentration | Reference |

| Aortic Contraction | Rabbit | Aorta | Thromboxane A2, Prostaglandin H2, U-46619, Prostaglandin F2α | Inhibition | 10 µM | [1] |

| Basilar Artery Contraction | Canine | Basilar Artery | STA2, U-46619, PGF2α | Competitive Inhibition | 1 - 100 nM | [1] |

In Vivo Efficacy

ONO-3708 has demonstrated significant efficacy in various animal models of cardiovascular and pathological conditions.

Table 3: In Vivo Animal Models

| Model | Species | Effect | Dosage | Reference |

| Coronary Thrombosis (Partial Obstruction) | Canine | Dose-dependent prevention | 3 to 300 µg/kg i.v. | [2] |

| Coronary Thrombosis (Electrically Stimulated) | Canine | Significant prevention | 3 µg/kg/min i.v. | [2] |

| Endotoxin Shock | Canine | Abolished increase in mean pulmonary artery pressure | Pretreatment | |

| Cerebral Vasospasm (Subarachnoid Hemorrhage) | Canine | Prevention | 10 and 30 µg/kg/min i.v. | [1] |

| Ischemia-Reperfusion Injury of the Pancreas | Canine | Protection | 200 µg/kg/min i.v. | [4] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with ONO-3708.

Caption: Thromboxane A2 Receptor Signaling Pathway and Inhibition by ONO-3708.

Caption: Experimental Workflow for In Vitro Platelet Aggregation Assay.

Detailed Experimental Protocols

In Vitro Receptor Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of ONO-3708 for the thromboxane A2 receptor.

Materials:

-

Human platelet membranes (prepared from healthy donor blood)

-

[3H]-U-46619 (radioligand)

-

ONO-3708

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Isolate human platelets from whole blood by differential centrifugation. Lyse the platelets in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membranes in binding buffer.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Binding buffer

-

A range of concentrations of ONO-3708 (or vehicle for total binding)

-

A fixed concentration of [3H]-U-46619 (typically at or below its Kd value)

-

Human platelet membrane preparation

-

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of ONO-3708 that inhibits 50% of the specific binding of [3H]-U-46619 (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Canine Model of Endotoxin Shock

Objective: To evaluate the effect of ONO-3708 on the cardiovascular response to endotoxin-induced shock.

Animals:

-

Mongrel dogs of either sex.

Procedure:

-

Anesthesia and Instrumentation: Anesthetize the dogs (e.g., with sodium pentobarbital). Surgically implant catheters to monitor mean arterial pressure, pulmonary arterial pressure, and cardiac output.

-

ONO-3708 Pretreatment: Administer ONO-3708 intravenously at the desired dose.

-

Endotoxin Administration: Infuse a lethal dose of E. coli endotoxin intravenously to induce shock.[5]

-

Monitoring: Continuously monitor cardiovascular parameters for a set period.

-

Data Analysis: Compare the changes in cardiovascular parameters between the ONO-3708 treated group and a vehicle-treated control group.

In Vivo Canine Model of Cerebral Vasospasm

Objective: To assess the ability of ONO-3708 to prevent or reverse cerebral vasospasm following subarachnoid hemorrhage.

Animals:

-

Beagle dogs.

Procedure:

-

Induction of Subarachnoid Hemorrhage (SAH): Under anesthesia, perform a craniotomy and inject autologous arterial blood into the cisterna magna to induce SAH. A double injection model (on day 0 and day 2) can be used to produce more consistent vasospasm.[6]

-

Treatment: Begin intravenous infusion of ONO-3708 at a specified time point relative to SAH induction.

-

Angiography: Perform cerebral angiography at baseline and at various time points after SAH to measure the diameter of cerebral arteries (e.g., basilar artery).

-

Data Analysis: Compare the degree of vasospasm (reduction in arterial diameter) between the ONO-3708 treated group and a control group.

Conclusion

ONO-3708 is a well-characterized and potent thromboxane A2 receptor antagonist with demonstrated efficacy in a variety of in vitro and in vivo models. Its ability to inhibit platelet aggregation and vasoconstriction makes it a valuable research tool for investigating the role of the TXA2 pathway in cardiovascular diseases and other pathological conditions. The detailed protocols provided in this guide should facilitate the design and execution of further preclinical studies to explore the full therapeutic potential of ONO-3708.

References

- 1. Effects of ONO-3708, an antagonist of the thromboxane A2/prostaglandin endoperoxide receptor, on blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of ONO-3708, an antagonist of the thromboxane A2/prostaglandin endoperoxide receptor, on platelet aggregation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The effect of a thromboxane A2 receptor antagonist (ONO 3708) on ischemia-reperfusion injury of the dog pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A new canine model of endotoxin shock - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Canine double hemorrhage model of experimental subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

ONO-3708: A Technical Guide to a Potent Thromboxane A2/Prostaglandin Endoperoxide Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ONO-3708 is a potent and selective antagonist of the thromboxane A2/prostaglandin endoperoxide (TXA2/PGH2) receptor, developed by Ono Pharmaceutical. It demonstrated significant efficacy in preclinical models of thrombosis, cardiovascular shock, and cerebral vasospasm. Despite its promising preclinical profile, the clinical development of ONO-3708 was discontinued at Phase II for the treatment of ischemic heart disorders and thrombosis. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical pharmacology, and available experimental data for ONO-3708.

Discovery and Development History

ONO-3708, chemically known as 7-[2α,4α-(dimethylmethano)-6β-(2-cyclopentyl-2β-hydroxyacetamido)-1α-cyclohexyl]-5(Z)-heptenoic acid, emerged from Ono Pharmaceutical's extensive research program focused on prostaglandins and their role in pathophysiology. Ono Pharmaceutical has a long history of developing pioneering drugs in this field, including the world's first thromboxane synthase inhibitor, Cataclot (ozagrel sodium), in 1988.[1] While a precise timeline for the discovery of ONO-3708 is not publicly available, preclinical studies on this compound were published in the late 1980s.

The development of ONO-3708 was aimed at addressing conditions where excessive TXA2 activity plays a crucial pathogenic role, such as thrombosis and vasospasm. After showing promise in a range of animal models, ONO-3708 progressed into clinical trials. However, its development was ultimately discontinued at the Phase II stage for ischemic heart disorders and thrombosis in Japan. The specific reasons for the discontinuation have not been publicly disclosed.

Mechanism of Action

ONO-3708 functions as a competitive antagonist of the TXA2/PGH2 receptor, also known as the TP receptor. By binding to this receptor, it prevents the binding of its natural ligands, thromboxane A2 and prostaglandin H2. This blockade inhibits the downstream signaling pathways that lead to platelet aggregation, vasoconstriction, and smooth muscle proliferation.

Signaling Pathway of TXA2/PGH2 Receptor and Inhibition by ONO-3708

Caption: ONO-3708 blocks the TXA2/PGH2 receptor, inhibiting downstream signaling.

Preclinical Pharmacology

ONO-3708 has been evaluated in a variety of in vitro and in vivo models, demonstrating its potent antiplatelet, antithrombotic, and vasodilatory effects.

In Vitro Studies

| Assay | System | Agonist | Effect of ONO-3708 | Quantitative Data | Reference |

| Platelet Aggregation | Human Platelet-Rich Plasma | Thromboxane A2, Prostaglandin H2, Collagen, ADP, Epinephrine | Inhibition | 0.1-3 µM | [2] |

| Aortic Contraction | Rabbit Aorta | Thromboxane A2, Prostaglandin H2, U-46619, Prostaglandin F2α | Inhibition | 10 µM | [3] |

| Basilar Artery Contraction | Canine Basilar Artery | STA2, U-46619, PGF2α | Competitive Inhibition | 1-100 nM | [3] |

In Vivo Studies

| Model | Species | Endpoint | Route of Administration | Dosage | Effect | Reference |

| Coronary Thrombosis | Dog | Prevention of thrombosis | Intravenous | 3-300 µg/kg | Dose-dependent prevention | [2] |

| Electrically Stimulated Coronary Thrombosis | Dog | Prevention of thrombosis | Intravenous infusion | 3 µg/kg/min | Significant prevention | [2] |

| Endotoxin Shock | Dog | Cardiovascular and airway responses | Intravenous | Pretreatment | Abolished increase in pulmonary artery pressure, attenuated increase in airway pressure | |

| Cerebral Vasospasm (Subarachnoid Hemorrhage) | Dog | Prevention of vasospasm | Intravenous infusion | 10 and 30 µg/kg/min | Prevention of cerebral vasospasm | [3] |

| STA2-induced Vasoconstriction | Cat | Amelioration of basilar artery diameter decrease | Intravenous infusion | 10 and 100 µg/kg/min | Amelioration of vasoconstriction | [3] |

Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)

This method is a standard for assessing platelet function and was likely used in the preclinical evaluation of ONO-3708.

Caption: Workflow for Light Transmission Aggregometry.

Protocol:

-

Blood Collection: Whole blood is drawn from healthy human donors into tubes containing 3.2% or 3.8% sodium citrate as an anticoagulant.

-

PRP Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the platelet-rich plasma (PRP) from red and white blood cells.[4][5]

-

Incubation: The PRP is incubated with varying concentrations of ONO-3708 or a vehicle control for a specified period at 37°C.

-

Aggregation Measurement: The PRP is placed in an aggregometer cuvette with a stir bar. A baseline light transmission is established. A platelet agonist (e.g., ADP, collagen, arachidonic acid) is added to induce aggregation.

-

Data Analysis: The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time. The extent of inhibition by ONO-3708 is calculated by comparing the aggregation in the presence of the compound to the vehicle control.

Canine Endotoxin Shock Model

This model is used to study the cardiovascular and inflammatory responses to severe systemic infection.

Caption: Experimental workflow for the canine endotoxin shock model.

Protocol:

-

Animal Preparation: Mongrel dogs are anesthetized and instrumented for the measurement of cardiovascular parameters, including mean arterial pressure, pulmonary artery pressure, and heart rate, as well as airway pressure.

-

Pretreatment: A group of animals receives an intravenous administration of ONO-3708, while a control group receives a vehicle.

-

Induction of Shock: Endotoxic shock is induced by an intravenous infusion of E. coli endotoxin.

-

Monitoring and Data Collection: Cardiovascular and respiratory parameters are continuously monitored and recorded before and after endotoxin infusion to assess the effects of ONO-3708.[6][7][8][9][10]

Canine Cerebral Vasospasm Model (Subarachnoid Hemorrhage)

This model simulates the delayed cerebral vasospasm that can occur after a subarachnoid hemorrhage.

Caption: Experimental workflow for the canine cerebral vasospasm model.

Protocol:

-

Induction of Subarachnoid Hemorrhage (SAH): Under anesthesia, a subarachnoid hemorrhage is induced in dogs, often by the injection of autologous blood into the cisterna magna. A double hemorrhage model (injections on two separate days) is often used to produce more consistent and severe vasospasm.[11][12][13]

-

Development of Vasospasm: The animals are allowed to recover, and delayed cerebral vasospasm typically develops over several days.

-

Treatment: On the day of peak vasospasm (e.g., day 7), animals are re-anesthetized and receive an intravenous infusion of ONO-3708 or a vehicle.

-

Assessment of Vasospasm: Cerebral angiography is performed to visualize the cerebral arteries, and the diameter of the basilar artery is measured to quantify the degree of vasospasm and the effect of ONO-3708.

Chemical Synthesis

A detailed, step-by-step synthesis of ONO-3708 is not publicly available. However, based on its structure as a prostaglandin analog with a bridged carbocyclic ring system, a plausible synthetic strategy would involve the conjugate addition of a functionalized organocuprate to a cyclopentenone intermediate, a common method in prostaglandin synthesis. The synthesis would likely involve the stereocontrolled construction of the substituted cyclohexyl core and the elaboration of the two side chains.

Conclusion

ONO-3708 is a well-characterized, potent thromboxane A2/prostaglandin endoperoxide receptor antagonist with demonstrated efficacy in various preclinical models of thrombosis and vasospasm. While its clinical development was halted, the data gathered on ONO-3708 provide valuable insights into the therapeutic potential of TP receptor antagonism and can serve as a reference for the development of new agents in this class. The detailed preclinical data and the likely experimental methodologies outlined in this guide offer a comprehensive resource for researchers in the fields of cardiovascular pharmacology and drug discovery.

References

- 1. ono-pharma.com [ono-pharma.com]

- 2. Effects of ONO-3708, an antagonist of the thromboxane A2/prostaglandin endoperoxide receptor, on platelet aggregation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of ONO-3708, an antagonist of the thromboxane A2/prostaglandin endoperoxide receptor, on blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. plateletservices.com [plateletservices.com]

- 5. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 6. Endotoxin and tumor necrosis factor challenges in dogs simulate the cardiovascular profile of human septic shock - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. A new canine model of endotoxin shock - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Left ventricular performance in canine endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The role of endorphins and vasopressin in canine endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cerebral vasospasm model produced by subarachnoid blood injection in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Canine double hemorrhage model of experimental subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

ONO-3708: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-3708 is a potent and selective competitive antagonist of the thromboxane A2/prostaglandin endoperoxide (TP) receptor. Its chemical designation is (Z)-7-[(1S,2S,3S,5R)-3-[[(2R)-2-cyclopentyl-2-hydroxyacetyl]amino]-7,7-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid. By blocking the TP receptor, ONO-3708 effectively inhibits thromboxane A2 (TXA2)-mediated platelet aggregation and vasoconstriction, key events in thrombosis and vasospasm. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of ONO-3708, including available quantitative data, a detailed description of the relevant signaling pathway, and generalized experimental protocols for assessing its activity.

Chemical Structure and Properties

ONO-3708 is a synthetic organic compound with a complex bicycloheptane structure linked to a heptenoic acid chain and a cyclopentyl-hydroxyacetylamino side chain.

Table 1: Chemical and Physical Properties of ONO-3708

| Property | Value | Source |

| IUPAC Name | (Z)-7-[(1S,2S,3S,5R)-3-[[(2R)-2-cyclopentyl-2-hydroxyacetyl]amino]-7,7-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid | [1] |

| CAS Number | 102191-05-9 | [1] |

| Molecular Formula | C23H37NO4 | [2] |

| Molecular Weight | 391.54 g/mol | [2] |

Pharmacological Properties

ONO-3708 is a highly selective antagonist of the TP receptor. Its mechanism of action involves competing with the endogenous ligand, thromboxane A2, for binding to the receptor, thereby preventing downstream signaling that leads to platelet activation and smooth muscle contraction.

Table 2: In Vitro Pharmacology of ONO-3708

| Parameter | Species | Assay | Value | Source |

| IC50 | Human | Inhibition of U46619-induced platelet aggregation | 38 nM | [3] |

| Inhibition Concentration | Human | Inhibition of platelet aggregation induced by TXA2, PGH2, collagen, ADP (secondary phase), and epinephrine (secondary phase) | 0.1-3 µM | [3] |

| Inhibition Concentration | Rabbit | Inhibition of aorta contractions induced by TXA2, PGH2, U-46619, or PGF2α | 10 µM | [4] |

| Inhibition Concentration | Canine | Competitive inhibition of contractile responses of the basilar artery to STA2, U-46619, and PGF2α | 1-100 nM | [4] |

Table 3: In Vivo Pharmacology of ONO-3708

| Effect | Species | Model | Dosing | Outcome | Source |

| Anti-thrombotic | Canine | Coronary thrombosis induced by partial obstruction | 3-300 µg/kg i.v. | Dose-dependent prevention of thrombosis | [3] |

| Anti-thrombotic | Canine | Electrically stimulated coronary thrombosis | 3 µg/kg/min i.v. | Significant prevention of thrombosis | [3] |

| Amelioration of Vasoconstriction | Feline | STA2-induced decrease in basilar artery diameter | 10 and 100 µg/kg/min i.v. | Ameliorated the decrease in artery diameter | [4] |

| Prevention of Cerebral Vasospasm | Canine | Experimental subarachnoid hemorrhage | 10 and 30 µg/kg/min i.v. | Prevented cerebral vasospasm | [4] |

| Cardiovascular Response in Endotoxin Shock | Canine | E. coli endotoxin infusion | Pretreatment | Abolished endotoxin-induced increase in mean pulmonary artery pressure | [5] |

Signaling Pathways

ONO-3708 exerts its effects by blocking the thromboxane A2 (TP) receptor signaling pathway. The binding of the agonist, TXA2, to the G-protein coupled TP receptor initiates a cascade of intracellular events.

References

- 1. Trial of thromboxane receptor inhibition with ifetroban: TP receptors regulate eicosanoid homeostasis in aspirin-exacerbated respiratory disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Testing platelet aggregation activity [protocols.io]

- 3. Effects of ONO-3708, an antagonist of the thromboxane A2/prostaglandin endoperoxide receptor, on platelet aggregation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preliminary clinical studies with thromboxane synthase inhibitors and thromboxane receptor blockers. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [The effects of ONO 3708, a new thromboxane receptor antagonist, on cardiovascular response during the early phases of endotoxin shock in anesthetized dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

ONO-3708: A Technical Guide to its Biological Activity as a Thromboxane A2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-3708 is a potent and selective competitive antagonist of the thromboxane A2/prostaglandin endoperoxide (TXA2/TP) receptor.[1] As a crucial mediator in thrombosis, vasoconstriction, and bronchoconstriction, the TXA2 receptor is a significant target for therapeutic intervention in a range of cardiovascular and respiratory diseases. This technical guide provides an in-depth overview of the biological activity of ONO-3708, including its mechanism of action, quantitative pharmacological data, relevant experimental protocols, and the signaling pathways it modulates.

Mechanism of Action

ONO-3708 exerts its pharmacological effects by competitively inhibiting the binding of the endogenous agonist thromboxane A2 (TXA2) and other prostanoid agonists to the TP receptor. The TP receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events leading to physiological responses such as platelet aggregation and smooth muscle contraction. By blocking this interaction, ONO-3708 effectively attenuates or abolishes the downstream signaling and the subsequent cellular responses.

Quantitative Pharmacological Data

The potency and activity of ONO-3708 have been characterized in various in vitro and in vivo studies. The following tables summarize the key quantitative data available for ONO-3708.

Table 1: In Vitro Activity of ONO-3708

| Parameter | Value | Species/System | Agonist | Reference |

| IC50 | 38 nM | Human Platelets | U46619 (TXA2 mimetic) | [2] |

| Inhibitory Concentration | 0.1 - 3 µM | Human Platelets | TXA2, PGH2, Collagen, ADP, Epinephrine | [2] |

| Antagonist Concentration | 1 - 100 nM | Canine Basilar Artery | STA2 (TXA2 analog), U46619, PGF2α | [1] |

Table 2: In Vivo Activity of ONO-3708

| Species | Dose | Route of Administration | Effect | Reference |

| Dog | 3 - 300 µg/kg | Intravenous | Dose-dependent prevention of coronary thrombosis | [2] |

| Dog | 3 µg/kg/min | Intravenous | Prevention of electrically stimulated coronary thrombosis | [2] |

| Dog | 200 µg/kg/min | Intravenous | Protection against ischemia-reperfusion injury in the pancreas and liver | [3] |

| Dog | Pretreatment | Intravenous | Abolished endotoxin-induced increase in mean pulmonary artery pressure | [4] |

| Cat | 10 and 100 µg/kg/min | Intravenous | Amelioration of STA2-induced decrease in basilar artery diameter | [1] |

| Guinea Pig | 1 - 10 mg/kg | Oral | Inhibition of pulmonary pressure increase in Forssman anaphylaxis | [5] |

Signaling Pathways

ONO-3708 acts by blocking the signaling cascade initiated by the activation of the Thromboxe A2 (TP) receptor. The primary signaling pathways affected are detailed below.

Caption: Thromboxane A2 (TP) Receptor Signaling Pathway and Inhibition by ONO-3708.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the biological activity of TXA2 receptor antagonists like ONO-3708.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of ONO-3708 for the TP receptor.

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation: Platelet membranes are prepared from fresh human blood by centrifugation and lysis. Alternatively, membranes from cells overexpressing the TP receptor can be used.[6]

-

Incubation: Membranes are incubated in a buffer solution with a fixed concentration of a radiolabeled TP receptor agonist (e.g., [³H]-U46619) and a range of concentrations of ONO-3708.[5][7]

-

Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.[6]

-

Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.[6]

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of ONO-3708 to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.[7]

Platelet Aggregation Assay

This assay measures the ability of ONO-3708 to inhibit platelet aggregation induced by various agonists.

Caption: Workflow for a light transmission aggregometry assay.

Detailed Methodology:

-

PRP Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging citrated whole blood at a low speed. Platelet-poor plasma (PPP) is prepared by a second, high-speed centrifugation.[8][9][10]

-

Pre-incubation: PRP is pre-incubated with various concentrations of ONO-3708 or a vehicle control in an aggregometer cuvette at 37°C with stirring.[11]

-

Induction of Aggregation: A platelet agonist (e.g., ADP, collagen, or a TXA2 analog like U46619) is added to the cuvette to induce aggregation.[11]

-

Measurement: The change in light transmission through the PRP suspension is monitored over time using a light transmission aggregometer. As platelets aggregate, the turbidity of the suspension decreases, leading to an increase in light transmission.[10][12]

-

Data Analysis: The extent of aggregation is quantified and compared between the ONO-3708-treated and control samples to determine the inhibitory effect of the compound.[11]

Vascular Smooth Muscle Contraction Assay

This ex vivo assay assesses the ability of ONO-3708 to inhibit vasoconstriction in isolated arterial rings.

Caption: Workflow for an isolated vascular ring contraction assay.

Detailed Methodology:

-

Tissue Preparation: Arteries (e.g., thoracic aorta, coronary arteries) are carefully dissected from euthanized animals and cut into rings.[13][14]

-

Mounting: The arterial rings are mounted on wires in an organ bath containing a physiological salt solution, aerated with a gas mixture (e.g., 95% O2, 5% CO2), and maintained at 37°C.[13][14]

-

Equilibration: The rings are allowed to equilibrate under a determined optimal resting tension.[13][14]

-

Induction of Contraction: After equilibration, a contractile agonist (e.g., the TXA2 mimetic U46619) is added to the organ bath to induce vasoconstriction. The effect of ONO-3708 is assessed by pre-incubating the rings with the antagonist before adding the agonist.[1]

-

Measurement of Tension: The isometric tension developed by the arterial rings is continuously recorded using a force transducer. The inhibitory effect of ONO-3708 is determined by comparing the contractile response in its presence to the control response.[13][14]

Clinical Development Status

As of the latest available information, there are no active or recently completed clinical trials specifically for ONO-3708 listed in major clinical trial registries. While Ono Pharmaceutical has a number of compounds in clinical development, ONO-3708 does not appear to be among them at this time.[15][16][17][18]

Conclusion

ONO-3708 is a well-characterized, potent, and selective antagonist of the thromboxane A2 receptor. Its ability to inhibit platelet aggregation and vasoconstriction in a variety of preclinical models highlights its potential as a therapeutic agent for thrombotic and cardiovascular disorders. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the biological activity of ONO-3708 and the broader field of thromboxane receptor antagonism.

References

- 1. Effects of ONO-3708, an antagonist of the thromboxane A2/prostaglandin endoperoxide receptor, on blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of ONO-3708, an antagonist of the thromboxane A2/prostaglandin endoperoxide receptor, on platelet aggregation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thromboxane A2 receptor antagonist (ONO 3708) protects from liver damage induced by cholestasis and ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [The effects of this compound, a new thromboxane receptor antagonist, on cardiovascular response during the early phases of endotoxin shock in anesthetized dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. brd.nci.nih.gov [brd.nci.nih.gov]

- 9. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 11. plateletservices.com [plateletservices.com]

- 12. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. A Study of ONO-2020 in Participants With Mild to Moderate Alzheimer's Disease | Clinical Research Trial Listing ( Alzheimer Disease ) ( NCT06881836 ) [trialx.com]

- 17. fiercebiotech.com [fiercebiotech.com]

- 18. ono-pharma.com [ono-pharma.com]

ONO-3708: A Technical Guide to its Thromboxane A2 Receptor Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of ONO-3708, a potent and selective antagonist of the Thromboxane A2 (TXA2)/Prostaglandin Endoperoxide (PGH2) receptor. This document details the compound's binding affinity, the experimental protocols used for its characterization, and its effects on downstream signaling pathways. All quantitative data are presented in structured tables for clarity, and key biological processes are visualized using diagrams to facilitate understanding.

Introduction

ONO-3708 is a synthetic molecule recognized for its specific and competitive antagonism of the TXA2/PGH2 receptor, a key player in a variety of physiological and pathophysiological processes including platelet aggregation, vasoconstriction, and inflammation. Understanding the precise binding characteristics and mechanism of action of ONO-3708 is critical for its development and application as a therapeutic agent and a research tool.

Target Receptor Binding Affinity

The primary molecular target of ONO-3708 is the Thromboxane A2 (TXA2) receptor, also known as the T-prostanoid receptor (TP). ONO-3708 exhibits a high affinity for this receptor, effectively blocking the binding of its natural agonist, TXA2, and synthetic analogs like U46619.

Quantitative Binding Data

The binding affinity of ONO-3708 has been determined through competitive radioligand binding assays. The half-maximal inhibitory concentration (IC50) and the antagonist constant (pA2) are key parameters that quantify its potency.

| Parameter | Value | Experimental System | Radioligand | Reference |

| IC50 | 38 nM | Unactivated intact human platelets | [3H]-U46619 | [1] |

| pA2 | 7.78 | Isolated guinea pig tracheal smooth muscle | - | |

| pA2 | 7.43 | Isolated human tracheal smooth muscle | - |

Table 1: ONO-3708 Binding Affinity Data. This table summarizes the key quantitative metrics of ONO-3708's interaction with the TXA2/PGH2 receptor.

Experimental Protocols

The following sections detail the methodologies employed to characterize the binding of ONO-3708 to the TXA2 receptor.

Competitive Radioligand Binding Assay

This protocol describes the determination of the IC50 value of ONO-3708 for the TXA2/PGH2 receptor in human platelets.

Objective: To determine the concentration of ONO-3708 required to inhibit 50% of the specific binding of the radiolabeled TXA2 receptor agonist, [3H]-U46619, to unactivated human platelets.

Materials:

-

Washed, unactivated human platelets

-

[3H]-U46619 (Radioligand)

-

Unlabeled ONO-3708 (Competitor)

-

Unlabeled U46619 (for determining non-specific binding)

-

Binding Buffer (e.g., Tyrode's buffer with 0.2% bovine serum albumin, pH 7.4)

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Liquid scintillation counter

Procedure:

-

Platelet Preparation: Isolate platelets from fresh human blood by differential centrifugation and wash to remove plasma proteins and other blood components. Resuspend the final platelet pellet in the binding buffer to a specific concentration.

-

Assay Setup: In test tubes, combine a fixed concentration of [3H]-U46619 (e.g., 4 nM) with increasing concentrations of ONO-3708.[1]

-

Total and Non-specific Binding:

-

For total binding, add only the radioligand and binding buffer to the platelets.

-

For non-specific binding, add a saturating concentration of unlabeled U46619 in addition to the radioligand to displace all specific binding.

-

-

Incubation: Initiate the binding reaction by adding the washed platelet suspension to the assay tubes. Incubate at room temperature for a sufficient time to reach equilibrium (typically 2-4 minutes).[1]

-

Termination of Binding: Rapidly terminate the incubation by vacuum filtration through glass fiber filters. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the ONO-3708 concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

-

Figure 1. Workflow for determining the IC50 of ONO-3708.

Signaling Pathways

The TXA2 receptor is a G-protein coupled receptor (GPCR). Upon activation by an agonist, it initiates a cascade of intracellular events. ONO-3708, as a competitive antagonist, prevents the initiation of this signaling cascade.

TXA2 Receptor Downstream Signaling

The TXA2 receptor primarily couples to two G-proteins: Gq and G13.

-

Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is crucial for platelet shape change and aggregation.

-

G13 Pathway: Coupling to G13 activates the Rho/Rho-kinase pathway, which plays a role in smooth muscle contraction and other cellular responses.

By blocking the binding of agonists, ONO-3708 inhibits these downstream signaling events.

Figure 2. ONO-3708 competitively antagonizes the TXA2 receptor.

Selectivity Profile

Conclusion

ONO-3708 is a high-affinity, competitive antagonist of the TXA2/PGH2 receptor. Its mechanism of action involves the direct blockade of agonist binding, thereby inhibiting downstream signaling through the Gq and G13 pathways. The well-defined in vitro binding affinity, demonstrated by a low nanomolar IC50 value, underscores its potency. The detailed experimental protocols provided herein serve as a guide for the continued investigation and characterization of this and similar compounds. Future research should focus on establishing a comprehensive selectivity profile for ONO-3708 to further solidify its position as a specific and valuable tool for both therapeutic and research applications.

References

ONO-3708: A Technical Guide to its Inhibition of the Thromboxane A2 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-3708 is a potent and selective competitive antagonist of the thromboxane A2 (TXA2)/prostaglandin endoperoxide (PGH2) receptor, also known as the TP receptor.[1] By blocking this receptor, ONO-3708 effectively inhibits the downstream signaling cascades initiated by TXA2 and its precursor, PGH2. These prostanoids are critical mediators in a variety of physiological and pathophysiological processes, including platelet aggregation, vasoconstriction, and smooth muscle contraction.[2][3] This technical guide provides an in-depth overview of the mechanism of action of ONO-3708, focusing on its inhibition of the TXA2 signaling pathway, and presents key preclinical data and experimental methodologies.

The Thromboxane A2 Signaling Pathway

The TXA2 signaling pathway plays a pivotal role in hemostasis and cardiovascular physiology. The pathway is initiated by the release of arachidonic acid from the cell membrane, which is then metabolized by cyclooxygenase (COX) enzymes to PGH2. PGH2 is subsequently converted to TXA2 by thromboxane synthase. TXA2 then binds to and activates the G-protein coupled TP receptor on the surface of cells, primarily platelets and smooth muscle cells.

Activation of the TP receptor triggers two primary signaling cascades through the coupling of distinct G proteins:

-

Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, in concert with DAG-mediated activation of protein kinase C (PKC), lead to platelet aggregation and smooth muscle contraction.

-

G13 Pathway: Coupling of the TP receptor to G13 activates the Rho/Rho-kinase (ROCK) signaling pathway. This pathway contributes to the sensitization of the contractile apparatus to Ca2+ and further promotes smooth muscle contraction and platelet shape change.

ONO-3708 exerts its pharmacological effects by competitively binding to the TP receptor, thereby preventing the binding of TXA2 and PGH2 and inhibiting the initiation of these downstream signaling events.[1]

References

- 1. Characterization of U46619 binding in unactivated, intact human platelets and determination of binding site affinities of four TXA2/PGH2 receptor antagonists (13-APA, BM 13.177, ONO 3708 and SQ 29,548) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of ONO-3708, an antagonist of the thromboxane A2/prostaglandin endoperoxide receptor, on platelet aggregation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of ONO-3708, an antagonist of the thromboxane A2/prostaglandin endoperoxide receptor, on blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

ONO-3708: A Preclinical In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on ONO-3708, a potent and selective thromboxane A2 (TXA2)/prostaglandin endoperoxide (PGH2) receptor antagonist. The information presented herein is collated from various preclinical studies to support further research and development efforts.

Core Mechanism of Action

ONO-3708 exerts its pharmacological effects by competitively antagonizing the thromboxane A2/prostaglandin endoperoxide receptor (TP receptor). This action inhibits the binding of endogenous ligands like TXA2 and PGH2, thereby blocking their downstream signaling pathways that lead to platelet aggregation, vasoconstriction, and other pathophysiological responses.

Signaling Pathway

The binding of agonists like TXA2 to the TP receptor, a G-protein coupled receptor, initiates a signaling cascade through Gq and G13 proteins. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). Concurrently, G13 activation stimulates the Rho/Rac signaling pathway. ONO-3708 blocks the initiation of this cascade.

Caption: ONO-3708 blocks the TXA2 receptor signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies on ONO-3708.

Table 1: In Vitro Efficacy of ONO-3708

| Assay | System | Agonist | Parameter | Value |

| Receptor Binding | Unactivated intact human platelets | U46619 | IC50 | 38 nM |

| Platelet Aggregation | Human platelets | Thromboxane A2 | Inhibition | 0.1 - 3 µM |

| Platelet Aggregation | Human platelets | Prostaglandin H2 | Inhibition | 0.1 - 3 µM |

| Platelet Aggregation | Human platelets | Collagen | Inhibition (secondary phase) | 0.1 - 3 µM |

| Platelet Aggregation | Human platelets | ADP | Inhibition (secondary phase) | 0.1 - 3 µM |

| Platelet Aggregation | Human platelets | Epinephrine | Inhibition (secondary phase) | 0.1 - 3 µM |

| Aorta Contraction | Rabbit aorta | Thromboxane A2, PGH2, U-46619 | Inhibition | 10 µM |

| Basilar Artery Contraction | Canine basilar artery | STA2, U-46619, PGF2α | Competitive Inhibition | 1 - 100 nM |

| Basilar Artery Contraction | Canine basilar artery | 15-HPETE | Non-competitive Inhibition | 1 - 100 nM |

Table 2: In Vivo Efficacy of ONO-3708

| Model | Species | Endpoint | Dose | Effect |

| Cerebral Vasospasm | Cat | Amelioration of basilar artery diameter decrease | 10 and 100 µg/kg/min i.v. | Significant amelioration |

| Subarachnoid Hemorrhage | Dog | Prevention of cerebral vasospasm | 10 and 30 µg/kg/min i.v. | Prevention of vasospasm |

| Coronary Thrombosis (Partial Obstruction) | Dog | Prevention of coronary thrombosis | 3 to 300 µg/kg i.v. | Dose-dependent prevention |

| Coronary Thrombosis (Electrically Stimulated) | Dog | Prevention of coronary thrombosis | 3 µg/kg/min i.v. | Significant prevention |

| Endotoxin Shock | Dog | Attenuation of mean pulmonary artery pressure increase | Pretreatment | Abolished early phase increase |

| Endotoxin Shock | Dog | Attenuation of airway pressure increase | Pretreatment | Significant attenuation |

| Cholestasis and Ischemia-Reperfusion | Dog | Protection of liver function | 200 µg/kg/min | Protective effect |

Experimental Protocols

Detailed experimental protocols from the original publications are not fully available. The following are generalized descriptions based on the provided information and standard pharmacological methods.

In Vitro Platelet Aggregation Assay

Caption: Generalized workflow for in vitro platelet aggregation assay.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy human donors. PRP is prepared by centrifugation to separate platelets from red and white blood cells.

-

Incubation: PRP is pre-incubated with various concentrations of ONO-3708 or a vehicle control for a specified period at 37°C.

-

Induction of Aggregation: An aggregating agent (e.g., thromboxane A2, ADP, collagen) is added to the PRP to induce platelet aggregation.

-

Measurement: The change in light transmission through the PRP suspension is monitored over time using a platelet aggregometer. As platelets aggregate, the turbidity of the suspension decreases, leading to an increase in light transmission.

-

Data Analysis: The extent of aggregation is quantified, and the inhibitory effect of ONO-3708 is determined by comparing the aggregation in the presence of the compound to the control.

In Vivo Canine Coronary Thrombosis Model

Caption: Generalized workflow for in vivo coronary thrombosis model.

Methodology:

-

Animal Preparation: Dogs are anesthetized, and catheters are placed for drug administration and monitoring of hemodynamic parameters such as blood pressure and heart rate.

-

Thrombosis Induction: A thrombus is induced in a coronary artery. This can be achieved by methods such as partial ligation of the artery to create stenosis and shear stress, or by electrical stimulation of the arterial wall to induce endothelial injury.

-

Drug Administration: ONO-3708 or a vehicle control is administered intravenously, either as a bolus injection or a continuous infusion.

-

Monitoring: Coronary blood flow is continuously monitored using a flow probe placed around the artery. The formation of a thrombus is indicated by a cyclical reduction in blood flow.

-

Data Analysis: The efficacy of ONO-3708 is determined by its ability to prevent or delay the formation of the occlusive thrombus compared to the control group.

In Vivo Canine Endotoxin Shock Model

Methodology:

-

Animal Preparation: Anesthetized dogs are instrumented for the measurement of cardiovascular and respiratory parameters, including mean pulmonary artery pressure (MPAP), systemic arterial pressure, cardiac output, and airway pressure.

-

Pretreatment: A group of animals is pretreated with ONO-3708 prior to the induction of shock.

-

Induction of Endotoxin Shock: Endotoxin (e.g., E. coli lipopolysaccharide) is infused intravenously to induce a state of shock, characterized by significant hemodynamic and respiratory changes.

-

Monitoring and Data Collection: Cardiovascular and respiratory parameters are continuously monitored and recorded before and after endotoxin infusion in both the ONO-3708 pretreated and control groups.

-

Data Analysis: The effects of ONO-3708 are evaluated by comparing the changes in the measured parameters between the treated and control groups.

Conclusion

The preclinical data strongly support the profile of ONO-3708 as a potent and selective TXA2/PGH2 receptor antagonist. It has demonstrated significant efficacy in a range of in vitro and in vivo models relevant to thrombosis, vasoconstriction, and inflammatory conditions. The quantitative data provide a solid foundation for dose selection in further studies. The well-defined mechanism of action and the consistent preclinical findings suggest that ONO-3708 holds therapeutic potential for conditions where TXA2-mediated pathophysiology plays a significant role. Further investigation into its clinical utility is warranted.

Therapeutic Potential of ONO-3708: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-3708 is a potent and selective competitive antagonist of the thromboxane A2 (TXA2) and prostaglandin H2 (PGH2) receptor (TP receptor).[1][2] By blocking this receptor, ONO-3708 effectively inhibits the pro-thrombotic and vasoconstrictive effects of its endogenous ligands, primarily TXA2. This technical guide provides a comprehensive overview of the preclinical data on ONO-3708, summarizing its therapeutic potential in various disease models. The information presented herein is based on available scientific literature and is intended to inform further research and development efforts. To date, no clinical trials specifically investigating ONO-3708 have been identified in publicly available databases.

Core Mechanism of Action

ONO-3708 exerts its pharmacological effects by competitively inhibiting the binding of TXA2 and PGH2 to the TP receptor.[1] This action prevents the activation of downstream signaling pathways that lead to platelet aggregation, vasoconstriction, and other cellular responses involved in thrombosis and inflammation.

Signaling Pathway

The binding of agonists like TXA2 to the TP receptor, a G-protein coupled receptor, initiates a signaling cascade that is central to its physiological and pathological effects. ONO-3708 blocks this initial step.

Quantitative Data Summary

The following tables summarize the available quantitative data for ONO-3708 from preclinical studies.

Table 1: In Vitro Activity of ONO-3708

| Assay | System | Agonist | Parameter | Value | Reference |

| Receptor Binding | Unactivated intact human platelets | U46619 | IC50 | 38 nM | [3] |

| Platelet Aggregation | Human platelet-rich plasma | Thromboxane A2, Prostaglandin H2, Collagen, ADP, Epinephrine | Inhibition Concentration | 0.1 - 3 µM | [2] |

| Aortic Contraction | Rabbit aorta | Thromboxane A2, Prostaglandin H2, U-46619, Prostaglandin F2α | Inhibition Concentration | 10 µM | [1] |

| Basilar Artery Contraction | Canine basilar artery | STA2, U-46619, PGF2α | Inhibition Concentration | 1 - 100 nM | [1] |

Table 2: In Vivo Efficacy of ONO-3708

| Disease Model | Animal Model | Dosing Regimen | Key Findings | Reference |

| Endotoxin Shock | Anesthetized Dogs | Pretreatment | Abolished endotoxin-induced increase in mean pulmonary artery pressure. | [4] |

| Coronary Thrombosis | Canine | 3 - 300 µg/kg i.v. | Dose-dependent prevention of coronary thrombosis. | [2] |

| Coronary Thrombosis (electrically stimulated) | Canine | 3 µg/kg/min i.v. | Significant prevention of thrombosis. | [2] |

| Cerebral Vasospasm | Feline | 10 and 100 µg/kg/min i.v. | Ameliorated STA2-induced decrease in basilar artery diameter. | [1] |

| Cerebral Vasospasm (Subarachnoid Hemorrhage) | Canine | 10 and 30 µg/kg/min i.v. | Prevented cerebral vasospasm. | [1] |

| Ischemia-Reperfusion Injury (Pancreas) | Canine | 200 µg/kg/min i.v. | Prevented abnormalities in pancreatic secretion; reduced lipid peroxidation. | [5] |

| Ischemia-Reperfusion Injury (Liver with Cholestasis) | Canine | 200 µg/kg/min i.v. | Protected liver function; reduced lipid peroxidation. | [1] |

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. The following are generalized methodologies based on the available information.

In Vitro Platelet Aggregation Assay

A generalized protocol for assessing the effect of ONO-3708 on platelet aggregation.

Canine Model of Coronary Thrombosis

A generalized workflow for evaluating the in vivo efficacy of ONO-3708 in a canine model of coronary thrombosis.

Therapeutic Potential and Future Directions

The preclinical data strongly suggest that ONO-3708 has significant therapeutic potential in conditions where TXA2-mediated platelet activation and vasoconstriction play a key pathological role. These include:

-

Thrombotic Disorders: The potent anti-platelet and anti-thrombotic effects of ONO-3708 in canine models suggest its potential utility in the prevention and treatment of arterial thrombosis, such as in myocardial infarction and ischemic stroke.[2]

-

Cerebral Vasospasm: ONO-3708's ability to prevent and ameliorate cerebral vasospasm in animal models indicates a potential therapeutic application in the management of vasospasm following subarachnoid hemorrhage.[1]

-

Ischemia-Reperfusion Injury: The protective effects of ONO-3708 in models of ischemia-reperfusion injury in the pancreas and liver suggest a broader potential in protecting organs during transplantation and other ischemic events.[1][5]

-

Septic Shock: By mitigating the early pulmonary hypertensive response in endotoxin shock, ONO-3708 may have a role as an adjunctive therapy in the management of sepsis.[4]

Despite the promising preclinical findings, the lack of publicly available clinical trial data for ONO-3708 makes it difficult to assess its translational potential. Further research would be required to establish the safety, pharmacokinetics, and efficacy of ONO-3708 in humans. Future preclinical studies could also explore its potential in other inflammatory conditions where the TXA2 pathway is implicated.

Conclusion

ONO-3708 is a well-characterized preclinical compound with potent and selective TP receptor antagonist activity. The available in vitro and in vivo data demonstrate its potential as a therapeutic agent for a range of cardiovascular and ischemic conditions. While the absence of clinical trial data is a significant limitation, the robust preclinical evidence warrants further consideration for the development of ONO-3708 or similar molecules for human use. This technical guide provides a foundation for researchers and drug development professionals to understand the core therapeutic potential of ONO-3708 and to inform future investigations in this area.

References

- 1. Thromboxane A2 receptor antagonist (ONO 3708) protects from liver damage induced by cholestasis and ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of ONO-3708, an antagonist of the thromboxane A2/prostaglandin endoperoxide receptor, on platelet aggregation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. [The effects of this compound, a new thromboxane receptor antagonist, on cardiovascular response during the early phases of endotoxin shock in anesthetized dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of a thromboxane A2 receptor antagonist (this compound) on ischemia-reperfusion injury of the dog pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ONO-3708 In Vivo Experiments

These application notes provide a comprehensive overview of the in vivo experimental use of ONO-3708, a potent and selective thromboxane A2 (TXA2) receptor antagonist. The provided protocols are based on preclinical studies in canine models and are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the TXA2 pathway in various disease models.

Data Presentation

The following tables summarize the quantitative data extracted from key in vivo studies on ONO-3708.

Table 1: Efficacy of ONO-3708 in a Canine Model of Endotoxin Shock

| Parameter | Control Group (Endotoxin only) | ONO-3708 Pretreatment Group | Reference |

| Inducing Agent | E. coli Endotoxin (1 mg/kg, i.v.) | E. coli Endotoxin (1 mg/kg, i.v.) | [1] |

| ONO-3708 Dose | N/A | Pretreatment | [1] |

| Mean Pulmonary Artery Pressure (MPAP) at 5 min | Increase from 9.9 ± 1.0 to 19.1 ± 2.3 mmHg | Abolished the increase | [1] |

| Airway Pressure at 5 min | Increase from 10.0 ± 1.9 to 14.4 ± 1.7 cmH2O | Significantly attenuated the increase | [1] |

| Systemic Arterial Pressure | Decrease | Not prevented | [1] |

| Cardiac Output | Decrease | Not prevented | [1] |

Table 2: Effect of ONO-3708 on Pancreatic Ischemia-Reperfusion Injury in Dogs

| Parameter | Control Group (Ischemia-Reperfusion) | ONO-3708 Treatment Group | Reference |

| ONO-3708 Dose | N/A | 200 µg/kg/min, i.v. | [2] |

| Pancreatic Amylase Release | Increased (P < 0.01) | Prevented the increase | [2] |

| Insulin Release | Decreased (P < 0.01) | Prevented the decrease | [2] |

| Pancreatic Juice, Bicarbonate, and Amylase Output | Decreased (P < 0.01) | Prevented the decrease | [2] |

| Plasma Lipid Peroxide Level | Increased | Reduced (P < 0.01) | [2] |

| Prostaglandin I2 Level | - | Elevated (P < 0.01) | [2] |

Signaling Pathway

ONO-3708 exerts its pharmacological effects by antagonizing the Thromboxane A2 (TP) receptor. The binding of the endogenous ligand TXA2 to the TP receptor activates downstream signaling cascades primarily through Gq and G12/13 proteins, leading to various cellular responses.

Experimental Protocols

The following are detailed methodologies for key in vivo experiments cited in the literature.

Protocol 1: Canine Model of Endotoxin-Induced Shock

This protocol is designed to evaluate the efficacy of ONO-3708 in mitigating the acute cardiovascular and pulmonary effects of endotoxin-induced shock in anesthetized dogs.[1]

1. Animal Model:

-

Adult mongrel dogs of either sex.

-

Animals should be fasted overnight with free access to water.

2. Anesthesia and Surgical Preparation:

-

Anesthetize the dogs with an appropriate anesthetic agent (e.g., sodium pentobarbital).

-

Maintain anesthesia throughout the experiment.

-

Intubate the animals and ventilate with room air.

-

Catheterize the femoral artery for monitoring systemic arterial pressure and for blood sampling.

-

Insert a Swan-Ganz catheter via the femoral vein into the pulmonary artery for measuring mean pulmonary artery pressure (MPAP) and cardiac output.

-

Monitor airway pressure via a side port of the endotracheal tube.

3. Experimental Groups:

-

Control Group: Receives vehicle followed by E. coli endotoxin.

-

ONO-3708 Group: Receives ONO-3708 followed by E. coli endotoxin.

4. Dosing and Administration:

-

ONO-3708: Administer as an intravenous (i.v.) infusion. The specific dose should be determined based on preliminary dose-ranging studies. In the cited study, a pretreatment was used.

-

Endotoxin: Administer a bolus i.v. infusion of E. coli endotoxin (1 mg/kg).

5. Measurements and Data Collection:

-

Record baseline hemodynamic and respiratory parameters before any intervention.

-

Administer ONO-3708 or vehicle.

-

After the pretreatment period, administer the endotoxin infusion.

-

Continuously monitor and record mean pulmonary artery pressure, systemic arterial pressure, cardiac output, and airway pressure for a defined period (e.g., 30-60 minutes) after endotoxin administration.

6. Data Analysis:

-

Compare the changes in hemodynamic and respiratory parameters from baseline between the control and ONO-3708 treated groups using appropriate statistical methods (e.g., t-test or ANOVA).

Experimental Workflow Diagram

References

- 1. [The effects of ONO 3708, a new thromboxane receptor antagonist, on cardiovascular response during the early phases of endotoxin shock in anesthetized dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of a thromboxane A2 receptor antagonist (this compound) on ischemia-reperfusion injury of the dog pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for ONO-3708 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction